UCL 2077

Descripción

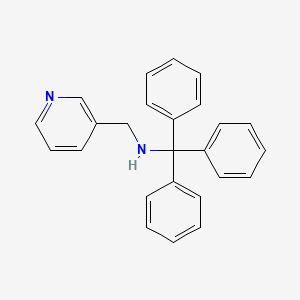

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1-triphenyl-N-(pyridin-3-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2/c1-4-12-22(13-5-1)25(23-14-6-2-7-15-23,24-16-8-3-9-17-24)27-20-21-11-10-18-26-19-21/h1-19,27H,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFNWDHABGBCHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647764 | |

| Record name | 1,1,1-Triphenyl-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918311-87-2 | |

| Record name | 1,1,1-Triphenyl-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Triphenylmethylaminomethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

UCL 2077: A Technical Guide to its Function as a Slow Afterhyperpolarization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCL 2077, chemically known as 3-(triphenylmethylaminomethyl)pyridine, is a potent and selective inhibitor of the slow afterhyperpolarization (sAHP) in neurons. The sAHP is a prolonged hyperpolarizing phase following a burst of action potentials, mediated by a slow-activating, calcium-dependent potassium current (IKs). This current plays a crucial role in regulating neuronal excitability, firing frequency adaptation, and synaptic plasticity. By inhibiting the sAHP, this compound enhances neuronal excitability, a property that has significant implications for understanding and potentially treating cognitive disorders and epilepsy. This technical guide provides an in-depth overview of the mechanism of action, quantitative effects, and experimental protocols related to this compound.

Mechanism of Action

This compound's primary mechanism of action is the blockade of the potassium channels underlying the sAHP. While the exact molecular identity of the sAHP channel remains a subject of investigation, research has shown that this compound's effects are not mediated by the well-known small-conductance calcium-activated potassium (SK) channels, which are responsible for the medium afterhyperpolarization (mAHP).[1][2]

Further studies have revealed that this compound is a subtype-selective blocker of the KCNQ (Kv7) family of voltage-gated potassium channels.[3][4][5] These channels are known to contribute to the M-current, a subthreshold potassium current that also regulates neuronal excitability. This compound exhibits potent inhibition of KCNQ1 and KCNQ2 channels, with more complex, voltage-dependent effects on KCNQ3 and KCNQ5, and weak inhibition of KCNQ4.[3][4] This subtype selectivity makes this compound a valuable tool for dissecting the specific roles of different KCNQ channels in neuronal function.

Recent evidence also suggests that this compound can inhibit erg-mediated potassium currents (IK(erg)) and intermediate-conductance calcium-activated potassium channels.[6][7] This broader spectrum of activity should be considered when interpreting experimental results.

Quantitative Data

The following tables summarize the quantitative effects of this compound on sAHP and various ion channels as reported in the scientific literature.

Table 1: Inhibition of Slow Afterhyperpolarization (sAHP) by this compound

| Preparation | IC50 | Concentration | % Inhibition | Reference |

| Cultured Hippocampal Neurons | 0.5 µM | - | - | [1][2] |

| Hippocampal Slice Preparation | ~10 µM | 10 µM | ~45% | [2][3] |

| Hippocampal Slice Preparation | - | 3 µM | ~16% | [3] |

Table 2: Effects of this compound on KCNQ Channels (at 3 µM)

| Channel Subtype | Effect | % Inhibition/Potentiation (at 0 mV) | Reference |

| KCNQ1 | Inhibition | 97 ± 4% | [4] |

| KCNQ2 | Inhibition | 76 ± 4% | [4] |

| KCNQ3 | Bimodal (Voltage-dependent) | - | [3][4] |

| KCNQ4 | Weak Inhibition | - | [3][4] |

| KCNQ5 | Potentiation (Voltage-dependent) | - | [3][4] |

Table 3: Effects of this compound on Other Ion Channels

| Channel Type | Cell Type | IC50 / Effect | Reference |

| erg-mediated K+ current (IK(erg)) | Pituitary GH3 cells | 4.7 µM | [6] |

| Intermediate-conductance Ca2+-activated K+ channels | Pituitary GH3 cells | Diminished open probability | [6] |

| Small-conductance Ca2+-activated K+ (SK) channels | Heterologous expression | Minimal effect | [1][2] |

| Ca2+ channels | Hippocampal neurons | No effect | [1][2] |

Experimental Protocols

Recording of sAHP in Hippocampal Slices

This protocol is adapted from methodologies described in studies investigating this compound's effect on native sAHP.[1][4]

a. Slice Preparation:

-

Anesthetize and decapitate an adult rat or mouse according to approved institutional protocols.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

-

Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.

-

Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.

b. Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

-

Visualize CA1 or CA3 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

-

Perform whole-cell patch-clamp recordings in current-clamp mode.

-

Internal Solution (in mM): 130 K-methylsulfate, 10 KCl, 10 HEPES, 4 NaCl, 4 MgATP, 0.4 NaGTP, and 20 myo-inositol. Adjust pH to 7.25-7.3 with KOH.[4]

-

External Solution (aCSF in mM): Standard aCSF composition.

-

Elicit sAHP by injecting a depolarizing current step (e.g., 1 nA for 100-300 ms) to induce a train of action potentials.[4]

-

Record the subsequent afterhyperpolarization. The sAHP is measured as the integral of the hyperpolarization starting 1 second after the current injection.[4]

-

Bath-apply this compound at the desired concentration and record the change in sAHP amplitude.

Recording of KCNQ Currents in a Heterologous Expression System (HEK293 Cells)

This protocol is based on methods used to characterize the subtype-selectivity of this compound on KCNQ channels.[4][8]

a. Cell Culture and Transfection:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Transfect cells with plasmids encoding the desired KCNQ channel subunit(s) using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Record from transfected cells 24-72 hours post-transfection.

b. Electrophysiological Recording:

-

Perform whole-cell or perforated-patch clamp recordings in voltage-clamp mode.

-

Internal Solution (for whole-cell, in mM): Varies depending on the specific KCNQ channel and experimental goals. A typical K-based solution would be used.

-

External Solution (in mM): Standard Tyrode's solution or a similar physiological saline.

-

Use a voltage protocol to activate the KCNQ channels. For example, from a holding potential of -80 mV, apply depolarizing steps to various potentials (e.g., -100 mV to +40 mV).

-

Bath-apply this compound and record the changes in the amplitude and kinetics of the KCNQ currents.

Visualizations

References

- 1. Enhancement of Hippocampal Pyramidal Cell Excitability by the Novel Selective Slow-Afterhyperpolarization Channel Blocker 3-(Triphenylmethylaminomethyl)pyridine (UCL2077) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 918311-87-2 | UCL2007 | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. The Specific Slow Afterhyperpolarization Inhibitor UCL2077 Is a Subtype-Selective Blocker of the Epilepsy Associated KCNQ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhancement of hippocampal pyramidal cell excitability by the novel selective slow-afterhyperpolarization channel blocker 3-(triphenylmethylaminomethyl)pyridine (UCL2077) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

The Role of UCL 2077 in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCL 2077, chemically identified as 3-(triphenylmethylaminomethyl)pyridine, has emerged as a significant pharmacological tool in neuroscience research. Primarily characterized as a potent blocker of the slow afterhyperpolarization (sAHP) in neurons, its mechanism of action extends to the subtype-selective modulation of KCNQ (Kv7) potassium channels and other key ion channels involved in neuronal excitability. This technical guide provides an in-depth overview of the core functionalities of this compound, presenting quantitative data, detailed experimental protocols from seminal studies, and visualizations of its molecular interactions and experimental applications. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development exploring the therapeutic potential and research applications of this compound.

Introduction

The regulation of neuronal excitability is fundamental to all aspects of nervous system function, from single-neuron firing patterns to complex cognitive processes like learning and memory. The slow afterhyperpolarization (sAHP), a prolonged hyperpolarizing phase following a burst of action potentials, is a critical determinant of neuronal firing frequency and patterns.[1] Dysregulation of the sAHP has been implicated in various neurological and psychiatric disorders. This compound has been instrumental in elucidating the physiological roles of the sAHP due to its potent and selective inhibitory effects.[1]

Furthermore, research has revealed that this compound exerts complex and subtype-selective effects on the KCNQ family of potassium channels, which are themselves crucial regulators of neuronal excitability and are genetically linked to epilepsy.[1][2] This dual action on both the sAHP and KCNQ channels makes this compound a valuable probe for dissecting the molecular mechanisms governing neuronal firing and for exploring potential therapeutic strategies for disorders characterized by neuronal hyperexcitability.

Core Mechanism of Action: Ion Channel Modulation

This compound's primary role in neuroscience stems from its ability to modulate the activity of several key potassium channels.

Inhibition of the Slow Afterhyperpolarization (sAHP)

This compound is a potent blocker of the current underlying the sAHP (IsAHP). This action increases neuronal excitability by reducing the braking mechanism that follows periods of high activity, thereby allowing for higher firing frequencies.

Subtype-Selective Modulation of KCNQ Channels

This compound displays a nuanced interaction with the KCNQ family of voltage-gated potassium channels:

-

Potent Inhibition: It strongly inhibits KCNQ1 and KCNQ2 channels.[1][2]

-

Bimodal Modulation: On KCNQ3 channels, this compound has a bimodal effect, causing enhancement at negative membrane potentials and inhibition at positive potentials.[2]

-

Potentiation: In contrast to its inhibitory effects, this compound potentiates KCNQ5 channels at more positive membrane potentials.[1][2]

Effects on Other Ion Channels

Subsequent research has demonstrated that this compound also affects other potassium channels, including:

-

erg-mediated Potassium Currents (IK(erg)): this compound inhibits IK(erg), which is involved in regulating the resting membrane potential and action potential duration in various cell types.

-

Intermediate-Conductance Calcium-Activated Potassium (IKCa) Channels: The compound has been shown to diminish the opening probability of these channels.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with its known molecular targets.

| Target | Parameter | Value | Preparation | Reference |

| sAHP | IC50 | 0.5 µM | Cultured Hippocampal Neurons | [3] |

| sAHP | IC50 | ~10 µM | Hippocampal Slice | [3] |

| KCNQ1 | Inhibition | Strong at 3 µM | Heterologous Expression | [1][2] |

| KCNQ2 | IC50 | 1.02 - 1.1 µM | Heterologous Expression | |

| KCNQ3 | IC50 | 15.7 - 16.3 µM | Heterologous Expression | |

| KCNQ4 | Inhibition | Weak at 3 µM | Heterologous Expression | [1][2] |

| KCNQ5 | Potentiation | - | Heterologous Expression | [1][2] |

| IK(erg) | IC50 | 4.7 µM | Pituitary GH3 Cells | |

| IK(erg) | Kd | 5.1 µM | Pituitary GH3 Cells |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the known signaling interactions and logical consequences of this compound application in a neuronal context.

Caption: Molecular targets and cellular consequences of this compound application.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound. These protocols are based on the methods sections of the referenced publications.

Electrophysiological Recording of sAHP in Hippocampal Slices

-

Objective: To measure the effect of this compound on the slow afterhyperpolarization (sAHP) in hippocampal pyramidal neurons.

-

Preparation:

-

Transverse hippocampal slices (300-400 µm thick) are prepared from adult rats using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1.5 MgSO4, 2.5 CaCl2, and 10 glucose.

-

Slices are allowed to recover for at least 1 hour at room temperature in oxygenated aCSF.

-

-

Recording:

-

Whole-cell patch-clamp recordings are performed on visually identified CA1 pyramidal neurons under an upright microscope with DIC optics.

-

Patch pipettes (3-5 MΩ) are filled with an internal solution containing (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 0.2 EGTA, 2 MgCl2, 2 Na2ATP, 0.3 Na3GTP, and 10 phosphocreatine, adjusted to pH 7.3 with KOH.

-

The sAHP is elicited by a depolarizing current step (e.g., 100-200 ms, 0.5-1 nA) to evoke a train of action potentials.

-

The sAHP is measured as the peak outward current following the termination of the depolarizing step, holding the neuron at a potential of -50 to -60 mV.

-

-

Drug Application:

-

A stable baseline sAHP is recorded for at least 10 minutes.

-

This compound is bath-applied at the desired concentration (e.g., 10 µM) and the sAHP is recorded for a further 20-30 minutes.

-

Washout is performed by perfusing with drug-free aCSF.

-

References

- 1. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Specific Slow Afterhyperpolarization Inhibitor UCL2077 Is a Subtype-Selective Blocker of the Epilepsy Associated KCNQ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

UCL 2077: A Subtype-Selective Modulator of KCNQ Potassium Channels

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UCL 2077, chemically identified as 3-(triphenylmethylaminomethyl)pyridine, has emerged as a significant pharmacological tool for the study of KCNQ (Kv7) potassium channels. Initially recognized as an inhibitor of the slow afterhyperpolarization (sAHP) in neurons, subsequent research has revealed its complex and subtype-selective effects on the various members of the KCNQ channel family. This technical guide provides a comprehensive overview of the effects of this compound on KCNQ channel subtypes, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanisms of action and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating KCNQ channel pharmacology and its therapeutic potential.

Introduction to this compound and KCNQ Channels

The KCNQ gene family encodes five distinct voltage-gated potassium channel subunits (KCNQ1-5) that play critical roles in regulating cellular excitability in various tissues, including the nervous system, heart, and epithelial tissues.[1] Mutations in KCNQ genes are linked to a range of channelopathies, such as epilepsy, long QT syndrome, and deafness, making these channels important therapeutic targets.[1] this compound is a small molecule that has been shown to modulate KCNQ channels in a strikingly subtype-dependent manner, acting as a potent inhibitor of some subtypes while potentiating others.[1][2] This selectivity makes this compound a valuable probe for dissecting the physiological roles of individual KCNQ channel subtypes.

Quantitative Analysis of this compound Effects on KCNQ Subtypes

The pharmacological effects of this compound have been primarily characterized using electrophysiological techniques on heterologously expressed KCNQ channels. The following tables summarize the key quantitative data from these studies, focusing on the effects of a 3 μM concentration of this compound.

Table 1: Effect of 3 μM this compound on KCNQ Channel Current

| KCNQ Subtype | Effect at 0 mV | Percentage Change in Current | Notes |

| KCNQ1 | Inhibition | 97 ± 4% block | Potent, voltage-independent inhibition.[2][3] |

| KCNQ2 | Inhibition | 76 ± 4% block | Strong, voltage-independent inhibition.[2][3] |

| KCNQ3 | Bimodal | 13 ± 4% block | Potentiation at hyperpolarized potentials, inhibition at depolarized potentials.[2][3] |

| KCNQ2/3 | Intermediate | - | Effects are intermediate compared to homomeric KCNQ2 and KCNQ3 channels.[1][2] |

| KCNQ4 | Inhibition | 36 ± 10% block | Weak, voltage-independent inhibition.[2] |

| KCNQ5 | Potentiation | 30 ± 12% increase | Potentiation observed only at positive membrane potentials.[2][3] |

Table 2: Effect of 3 μM this compound on the Voltage-Dependence of Activation (V0.5)

| KCNQ Subtype | Control V0.5 (mV) | This compound V0.5 (mV) | Shift in V0.5 (mV) | Effect on Gating |

| KCNQ2 | -29.7 ± 1.5 | -26.0 ± 3.2 | +3.7 (not significant) | No significant change.[2] |

| KCNQ3 | - | - | Leftward shift | Facilitates channel opening at more negative potentials.[2] |

| KCNQ4 | 7.6 ± 3.1 | 20.7 ± 5.2 | +13.1 | Rightward shift, requiring stronger depolarization for activation.[2] |

| KCNQ5 | -43.1 ± 1.5 | -38.6 ± 2.6 | +4.5 | Rightward shift, potentially counteracting the potentiation at positive potentials.[3] |

Mechanism of Action

The subtype-selective effects of this compound are attributed to specific interactions with the channel proteins. A key finding is the bimodal effect on KCNQ3, which involves potentiation at negative membrane potentials and inhibition at positive potentials.[1][2] The potentiation of KCNQ3 by this compound is dependent on the presence of a specific amino acid residue, Tryptophan 265 (Trp265), located in the S5 transmembrane segment.[2] Mutation of this residue to a leucine (B10760876) (W265L) abolishes the facilitatory effect of this compound.[2] This mechanism is reminiscent of the action of the KCNQ channel opener retigabine, which also depends on this conserved tryptophan residue for its activity on KCNQ2-5 channels.[2][4]

Experimental Protocols

The characterization of this compound's effects on KCNQ channels predominantly relies on two-electrode voltage clamp (TEVC) recordings in Xenopus laevis oocytes and whole-cell patch clamp recordings in mammalian cell lines.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is ideal for studying ion channels expressed in a heterologous system, allowing for robust current measurements.

4.1.1. Oocyte Preparation and cRNA Injection

-

Harvest stage V-VI oocytes from adult female Xenopus laevis.

-

Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in a calcium-free solution) for 1-2 hours.

-

Manually select healthy oocytes and store them in ND96 solution at 16-18°C.

-

Inject each oocyte with 50 nL of cRNA encoding the desired KCNQ channel subunit(s) at a concentration of approximately 0.04-1.0 ng/nL.

-

Incubate the injected oocytes for 2-7 days to allow for channel expression.

4.1.2. Electrophysiological Recording

-

Place an oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2.0 MΩ), one for voltage sensing and one for current injection.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply voltage-step protocols to elicit channel activation. A typical protocol to determine the voltage-dependence of activation involves stepping the membrane potential from -100 mV to +40 mV in 10 or 20 mV increments for 1-2 seconds, followed by a tail pulse to -60 mV to measure deactivation currents.

-

Record currents in the absence (control) and presence of this compound.

4.1.3. Solutions

-

ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH adjusted to 7.5 with NaOH.

-

Recording Solution (in mM): Same as ND96 solution. This compound is added from a DMSO stock solution to the final desired concentration.

4.1.4. Data Analysis

-

Measure the steady-state current amplitude at the end of the depolarizing voltage steps.

-

Calculate the percentage of current inhibition or potentiation by comparing the currents in the presence and absence of this compound.

-

To determine the voltage-dependence of activation, convert the tail current amplitudes to conductance (G) using the formula G = I / (V - Vrev), where I is the tail current, V is the test potential, and Vrev is the reversal potential for potassium.

-

Plot the normalized conductance (G/Gmax) as a function of the prepulse potential and fit the data with a Boltzmann function to determine the half-activation voltage (V0.5).

Whole-Cell Patch Clamp in Mammalian Cells

This technique allows for the study of ion channels in a more native cellular environment.

4.2.1. Cell Culture and Transfection

-

Culture a suitable mammalian cell line (e.g., CHO or HEK293 cells) in appropriate growth medium.

-

Transiently transfect the cells with plasmids encoding the desired KCNQ channel subunits using a standard transfection reagent.

-

Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.

-

Allow 24-48 hours for channel expression before recording.

4.2.2. Electrophysiological Recording

-

Plate the transfected cells on glass coverslips in a recording chamber mounted on an inverted microscope.

-

Perfuse the chamber with an external recording solution.

-

Pull glass micropipettes (resistance 2-5 MΩ) and fill with an internal solution.

-

Approach a transfected cell with the micropipette and form a high-resistance (GΩ) seal.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV and apply voltage protocols similar to those used in TEVC.

-

Record currents before and after the application of this compound to the external solution.

4.2.3. Solutions

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH adjusted to 7.2 with KOH.

4.2.4. Data Analysis Data analysis is performed similarly to the TEVC method, focusing on changes in current amplitude and shifts in the voltage-dependence of activation.

Conclusion and Future Directions

This compound is a pivotal pharmacological agent for the functional characterization of KCNQ channel subtypes. Its distinct inhibitory and potentiating effects provide a unique opportunity to investigate the specific contributions of KCNQ1, KCNQ2, KCNQ3, KCNQ4, and KCNQ5 to cellular physiology and pathophysiology. The detailed quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers aiming to utilize this compound in their studies.

Future research should focus on elucidating the precise binding site of this compound on KCNQ1, KCNQ2, KCNQ4, and KCNQ5 to better understand the structural basis for its subtype selectivity. Furthermore, exploring the therapeutic potential of this compound derivatives with enhanced subtype specificity could lead to the development of novel treatments for KCNQ-related channelopathies. The continued application of the robust electrophysiological techniques outlined herein will be essential for these future advancements.

References

- 1. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Specific Slow Afterhyperpolarization Inhibitor UCL2077 Is a Subtype-Selective Blocker of the Epilepsy Associated KCNQ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | KCNQs: Ligand- and Voltage-Gated Potassium Channels [frontiersin.org]

UCL 2077: A Technical Guide to a Subtype-Selective KCNQ Potassium Channel Blocker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UCL 2077, chemically known as N-Trityl-3-pyridinemethanamine or 3-(triphenylmethylaminomethyl)pyridine, is a potent neurological research compound that has garnered significant interest for its dual action as a slow afterhyperpolarization (sAHP) channel blocker and a subtype-selective inhibitor of the KCNQ (Kv7) family of potassium channels. Initially identified as a selective inhibitor of the sAHP in hippocampal neurons, subsequent research has revealed a nuanced pharmacological profile, particularly its potent inhibition of KCNQ1 and KCNQ2 channels. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and pharmacological characterization of this compound, based on publicly available scientific literature. It includes a compilation of quantitative data, detailed experimental methodologies derived from published studies, and visualizations of its molecular interactions and experimental workflows to support further research and development efforts.

Discovery and Rationale

This compound was first described by Shah et al. in 2006 as a novel and selective blocker of the slow afterhyperpolarization (sAHP) in hippocampal neurons. The sAHP, a prolonged hyperpolarization following a burst of action potentials, is a critical regulator of neuronal excitability, and its modulation has been implicated in learning and memory. The search for selective sAHP inhibitors was driven by the need for pharmacological tools to dissect its physiological roles and to explore its potential as a therapeutic target for cognitive disorders. While the precise molecular identity of the sAHP channel remains a subject of investigation, the discovery of this compound provided a valuable probe for these studies. Later research further elucidated its mechanism of action, identifying the KCNQ family of potassium channels as key targets.[1][2]

Chemical Properties and Synthesis

| Property | Value | Reference |

| Chemical Name | N-Trityl-3-pyridinemethanamine; (3-Triphenylmethylaminomethyl)pyridine | [1] |

| Molecular Formula | C25H22N2 | [1] |

| Molecular Weight | 350.46 g/mol | [1] |

| CAS Number | 918311-87-2 | [1] |

A detailed, publicly available protocol for the specific synthesis of this compound (N-trityl-3-pyridinemethanamine) could not be identified in the performed searches. However, a general approach for the N-tritylation of aromatic primary amines involves the reaction of the amine with trityl chloride in the presence of a base like pyridine. A plausible synthetic route would involve the reaction of 3-pyridinemethanamine with chlorotriphenylmethane.

Mechanism of Action and Pharmacology

This compound exerts its effects primarily through the modulation of potassium channels, with a notable selectivity profile.

Inhibition of Slow Afterhyperpolarization (sAHP)

This compound is a potent blocker of the sAHP in hippocampal neurons. This effect is observed in both cultured neurons and brain slice preparations. The inhibition of the sAHP leads to an increase in neuronal excitability, which is thought to be the basis for its effects on learning and memory.

Subtype-Selective Inhibition of KCNQ Channels

Further investigation revealed that this compound is a subtype-selective blocker of the KCNQ (Kv7) family of voltage-gated potassium channels.[1] These channels are crucial for regulating neuronal excitability, and their dysfunction is associated with epilepsy. The effects of this compound on different KCNQ subtypes are summarized below:

-

KCNQ1 and KCNQ2: this compound is a potent inhibitor of both KCNQ1 and KCNQ2 channels.[1]

-

KCNQ3: The compound has a bimodal effect on KCNQ3, causing enhancement of currents at negative membrane potentials and inhibition at positive potentials.[1] This effect is dependent on the presence of a tryptophan residue at position 265.[1]

-

KCNQ4: this compound weakly blocks KCNQ4 channels.[1]

-

KCNQ5: In contrast to its inhibitory effects on other subtypes, this compound potentiates KCNQ5 channels at more positive membrane potentials.[1]

-

KCNQ2/3 Heteromers: this compound shows intermediate effects on KCNQ2/3 heteromeric channels.[1]

Effects on Other Potassium Channels

This compound has also been shown to inhibit the erg-mediated potassium current (IK(erg)).[3]

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: Inhibitory Activity of this compound on Slow Afterhyperpolarization (sAHP)

| Preparation | IC50 | Reference |

| Hippocampal Neurons in Culture | 0.5 µM | |

| Hippocampal Slice Preparation | ~10 µM |

Table 2: Activity of this compound on KCNQ Channels

| Channel Subtype | Effect | Quantitative Data (at 3 µM unless otherwise specified) | Reference |

| KCNQ1 | Potent Inhibition | 80% block at 30 nM | [1] |

| KCNQ2 | Potent Inhibition | IC50 = 1.02 µM, 1.1 µM | [1] |

| KCNQ3 | Bimodal (Potentiation/Inhibition) | 13 ± 4% block at 0 mV; IC50 = 15.7 µM, 16.3 µM | [1] |

| KCNQ4 | Weak Inhibition | 36 ± 10% block at 0 mV | [1] |

| KCNQ5 | Potentiation | 30 ± 12% increase at 0 mV | [1] |

Table 3: Activity of this compound on Other Ion Channels

| Channel Type | Effect | Quantitative Data | Reference |

| erg-mediated K+ current (IK(erg)) | Inhibition | IC50 = 4.7 µM | [3] |

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and specific biological assays of this compound are not fully available in the public domain, the following sections provide an overview of the methodologies as described in the cited literature.

Electrophysiology in Heterologous Expression Systems

Objective: To characterize the effects of this compound on specific KCNQ channel subtypes expressed in mammalian cell lines.

Cell Lines:

-

Human Embryonic Kidney 293T (HEK293T) cells

-

Chinese Hamster Ovary (CHO) cells

Methodology Overview:

-

Transfection: Cells are transiently transfected with plasmids encoding the desired KCNQ channel subunit(s).

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours after transfection.

-

Solutions:

-

External Solution (example): Containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Internal (Pipette) Solution (example): Containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2 with KOH.

-

-

Voltage-Clamp Protocol: A specific voltage protocol is applied to elicit channel currents. For example, cells may be held at a holding potential of -80 mV, and currents are evoked by depolarizing voltage steps.

-

Data Analysis: The effect of this compound is quantified by comparing the current amplitude before and after drug application. Dose-response curves are generated to determine IC50 or EC50 values.

Electrophysiology in Hippocampal Slices

Objective: To measure the effect of this compound on the slow afterhyperpolarization (sAHP) in native neurons.

Methodology Overview:

-

Slice Preparation: Transverse hippocampal slices (e.g., 300-400 µm thick) are prepared from rodents.

-

Recording: Whole-cell current-clamp recordings are performed from pyramidal neurons in the CA1 or CA3 region of the hippocampus.

-

sAHP Elicitation: The sAHP is evoked by a train of action potentials induced by a depolarizing current injection.

-

Data Analysis: The amplitude and duration of the sAHP are measured before and after the application of this compound.

In Vivo Memory Retrieval Assay

Objective: To assess the effect of this compound on memory retrieval in a mouse model of norepinephrine deficiency.

Animal Model:

-

Dopamine β-hydroxylase knockout (Dbh -/-) mice, which lack norepinephrine.

Methodology Overview:

-

Surgery: Mice are implanted with bilateral cannulae targeting the dorsal hippocampus.

-

Contextual Fear Conditioning: Mice are placed in a novel context and receive a footshock.

-

Drug Administration: this compound (e.g., 2 µg in 1 µL) or vehicle is infused into the dorsal hippocampus 30 minutes before the memory retrieval test.

-

Memory Retrieval Test: Mice are returned to the conditioning context, and freezing behavior (a measure of fear memory) is quantified.

-

Data Analysis: Freezing levels are compared between this compound-treated and vehicle-treated groups to determine if the drug rescues the memory retrieval deficit.

Visualizations

Mechanism of Action on KCNQ Channels

Caption: Differential modulation of KCNQ channel subtypes by this compound.

Experimental Workflow for In Vivo Memory Assay

Caption: Workflow for assessing the effect of this compound on memory retrieval.

Preclinical and Clinical Development

Based on the available public literature, there is limited information regarding the formal preclinical development (including detailed pharmacokinetics and toxicology) and any clinical trials of this compound. The compound has primarily been used as a research tool to investigate the roles of the sAHP and KCNQ channels in neuronal function and memory.

Conclusion

This compound is a valuable pharmacological agent with a well-characterized inhibitory profile against the sAHP and specific subtypes of KCNQ channels. Its potent and selective actions make it an important tool for neuroscience research, particularly for studies on neuronal excitability, epilepsy, and the mechanisms of learning and memory. Further investigation into its preclinical and clinical potential is warranted to explore its therapeutic utility.

References

- 1. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels. | Sigma-Aldrich [sigmaaldrich.com]

Unveiling the Neuronal Impact of UCL 2077: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of UCL 2077, a potent modulator of neuronal excitability. We delve into the core mechanisms of its action, presenting quantitative data on its effects on neuronal firing patterns and detailed experimental protocols for the cited studies. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's electrophysiological footprint.

Core Mechanism of Action

This compound, chemically identified as 3-(triphenylmethylaminomethyl)pyridine, primarily functions as a blocker of the slow afterhyperpolarization (sAHP) in neurons.[1][2][3] This action is largely attributed to its subtype-selective inhibition of KCNQ potassium channels.[3][4][5] Specifically, this compound demonstrates potent, voltage-independent inhibition of KCNQ1 and KCNQ2 channels.[4][5] Its effects on other KCNQ subtypes are more nuanced, with a weak blockade of KCNQ4 channels and a bimodal action on KCNQ3, where it enhances currents at negative membrane potentials and inhibits them at positive potentials.[4][5] Furthermore, this compound has been shown to decrease the amplitude of erg-mediated K+ currents (IK(erg)) and diminish the opening probability of intermediate-conductance Ca2+-activated K+ channels.[1][2][6]

Quantitative Impact on Neuronal Firing

The modulation of these key ion channels by this compound leads to significant alterations in neuronal firing patterns. A primary outcome is an increase in the frequency of action currents.[1][2] The following tables summarize the key quantitative findings from preclinical studies.

| Parameter | Value | Cell Type | Reference |

| Action Current Frequency (Control) | 0.16 ± 0.002 Hz | Pituitary GH3 cells | [1] |

| Action Current Frequency (10 μM this compound) | 0.71 ± 0.004 Hz | Pituitary GH3 cells | [1] |

| IC50 for IK(erg) Inhibition | 4.7 μM | Pituitary GH3 cells | [1][2] |

| KD for IK(erg) Inhibition | 5.1 μM | Pituitary GH3 cells | [1][2] |

| Shift in V1/2 of IK(erg) Activation (10 μM this compound) | +17 mV | Pituitary GH3 cells | [1][2] |

Experimental Protocols

The following section details the methodologies employed in the key experiments that elucidated the effects of this compound.

Cell Culture and Preparation

Pituitary GH3 cells were used for in-vitro electrophysiological recordings.[1][2] Cells were cultured in Ham’s F-12 medium supplemented with 15% horse serum, 2.5% fetal calf serum, and 2 mM L-glutamine. The cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Electrophysiological Recordings

Whole-cell and cell-attached patch-clamp recordings were performed using an Axopatch 200B amplifier (Axon Instruments).[1] Pipettes were pulled from borosilicate glass and had a resistance of 3-5 MΩ when filled with the appropriate internal solution.

-

Whole-Cell Recording of IK(erg):

-

External Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4.

-

Internal Solution (in mM): 130 K-aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 0.1 EGTA, and 3 Mg-ATP, pH 7.2.

-

Voltage Protocol: To elicit IK(erg), cells were held at -70 mV and a series of hyperpolarizing voltage steps were applied.[1][2]

-

-

Cell-Attached Recording of Action Currents:

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound on key ion channels and neuronal firing.

Caption: Standard electrophysiological workflow for characterizing this compound.

References

- 1. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels | MDPI [mdpi.com]

Unlocking Synaptic Plasticity: A Technical Guide to the Foundational Research on UCL 2077

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. A key regulator of neuronal excitability and, consequently, synaptic plasticity is the slow afterhyperpolarization (sAHP), a long-lasting hyperpolarization that follows a burst of action potentials. The compound UCL 2077 has emerged as a potent and selective inhibitor of the current underlying the sAHP (IsAHP), making it a critical tool for dissecting the role of this current in synaptic modification. This technical guide provides an in-depth overview of the foundational research on this compound and its impact on synaptic plasticity, presenting key quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.

Core Mechanism of Action of this compound

This compound, chemically known as 3-(Triphenylmethylaminomethyl)pyridine, exerts its primary effect by inhibiting the slow afterhyperpolarization (sAHP) in neurons. The mechanism is believed to involve the direct inhibition of the underlying K+ channels responsible for the sAHP, which are distinct from the SK channels that are also calcium-activated potassium channels. While this compound has a significant impact on the sIAHP, it demonstrates considerably smaller effects on SK channel currents.[1]

Beyond its primary target, this compound has been shown to modulate other ion channels, which could contribute to its overall effect on neuronal excitability. Notably, it inhibits erg-mediated K+ currents (IK(erg)) and diminishes the opening probability of intermediate-conductance Ca2+-activated K+ channels.[2][3][4][5] This convergent suppression of multiple potassium conductances collectively contributes to an increase in neuronal excitability and a higher frequency of action potential firing.[2][3]

This compound and the Modulation of Synaptic Plasticity

The inhibition of the sAHP by this compound has profound implications for synaptic plasticity. Foundational research has demonstrated that by blocking the sAHP, this compound can restore the classical rules of spike timing-dependent plasticity (STDP) in certain neuronal circuits.[1][6] STDP is a form of Hebbian learning where the temporal order of presynaptic and postsynaptic spiking determines the direction of synaptic strength change, leading to either long-term potentiation (LTP) or long-term depression (LTD).

In layer 2/3 pyramidal cells of the prefrontal cortex, the typical STDP rule is not always observed. However, the application of this compound to inhibit the sAHP restores the classical timing rule, where presynaptic firing preceding postsynaptic firing leads to LTP.[1][6] This suggests that the sAHP acts as a crucial gatekeeper for the induction of certain forms of synaptic plasticity. By suppressing the sAHP, this compound effectively lowers the threshold for LTP induction.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational research on this compound.

| Parameter | Value | Cell Type | Current | Reference |

| IC50 | 4.7 µM | Pituitary GH3 Cells | IK(erg) | [2][3][4] |

| KD | 5.1 µM | Pituitary GH3 Cells | IK(erg) | [2][3][4] |

| Compound | Concentration | Effect on SK Channels | Cell Type | Reference |

| This compound | 3 µM | 27.2 ± 3.8% reduction in hSK1 current | HEK293 cells | [1] |

| This compound | 3 µM | 16.2 ± 8.9% reduction in rSK2 current | HEK293 cells | [1] |

| UCL 1848 | 10 nM | 61.5 ± 4.3% reduction in hSK1 current | HEK293 cells | [1] |

| UCL 1848 | 10 nM | 90.1 ± 0.4% reduction in rSK2 current | HEK293 cells | [1] |

Key Experimental Protocols

Brain Slice Preparation for Electrophysiology

This protocol describes the general procedure for preparing acute brain slices, a common preparation for studying synaptic plasticity in vitro.

Solutions:

-

Slicing Solution (Sucrose-based aCSF, ice-cold and carbogenated with 95% O2/5% CO2): Composition in mM: 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 D-glucose.

-

Artificial Cerebrospinal Fluid (aCSF, carbogenated with 95% O2/5% CO2): Composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 D-glucose.

Procedure:

-

Anesthetize the animal (e.g., rat or mouse) following approved institutional guidelines.

-

Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.

-

Rapidly dissect the brain and place it in the ice-cold slicing solution.

-

Mount the brain on a vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold slicing solution.

-

Transfer the slices to a holding chamber containing aCSF at 32-34°C for a recovery period of at least 1 hour before commencing recordings. The chamber should be continuously bubbled with 95% O2/5% CO2.

Whole-Cell Patch-Clamp Recording and sAHP Measurement

This protocol outlines the method for recording neuronal activity and measuring the slow afterhyperpolarization.

Solutions:

-

External Solution: Standard aCSF.

-

Internal (Pipette) Solution (for current-clamp): Composition in mM: 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. pH adjusted to 7.3 with KOH.

Procedure:

-

Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at room temperature or 32-34°C.

-

Visualize neurons using DIC optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

-

Approach a target neuron and establish a gigaseal (>1 GΩ).

-

Rupture the patch of membrane to obtain the whole-cell configuration.

-

Switch to current-clamp mode.

-

To elicit the sAHP, inject a train of depolarizing current pulses (e.g., 5-10 pulses at 50-100 Hz) to evoke a burst of action potentials.

-

Record the subsequent hyperpolarization. The sAHP is the slow, long-lasting component of this hyperpolarization.

-

To test the effect of this compound, bath-apply the compound at the desired concentration and repeat the sAHP induction protocol.

Spike Timing-Dependent Plasticity (STDP) Induction Protocol

This protocol, adapted from studies investigating this compound's effect on plasticity, is designed to induce STDP.[6]

Procedure:

-

Establish stable whole-cell recordings from two synaptically connected neurons or from a single neuron while stimulating a presynaptic pathway.

-

Record baseline excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) by evoking single presynaptic action potentials at a low frequency (e.g., 0.1 Hz).

-

STDP Induction:

-

Positive Timing (for LTP): Pair a presynaptic action potential with a postsynaptic action potential, with the presynaptic spike preceding the postsynaptic spike by a short delay (e.g., 5-20 ms). Repeat this pairing 50-100 times at a frequency of 0.1-1 Hz.

-

Negative Timing (for LTD): Pair a postsynaptic action potential with a presynaptic action potential, with the postsynaptic spike preceding the presynaptic spike (e.g., by 10-20 ms). Repeat this pairing 50-100 times.

-

-

After the pairing protocol, resume low-frequency baseline stimulation and monitor the EPSP/EPSC amplitude for at least 30-60 minutes to assess the induction of LTP or LTD.

-

To investigate the effect of this compound, repeat the STDP protocol in the presence of the compound in the bath solution.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

This compound is a valuable pharmacological tool for investigating the intricate relationship between neuronal excitability and synaptic plasticity. Its ability to selectively inhibit the slow afterhyperpolarization provides a means to uncover the critical role of this intrinsic neuronal property in gating the induction of long-term potentiation and shaping the rules of spike timing-dependent plasticity. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further explore the therapeutic potential of modulating the sAHP in neurological and psychiatric disorders characterized by aberrant synaptic plasticity.

References

- 1. Inhibition of the slow afterhyperpolarization restores the classical spike timing-dependent plasticity rule obeyed in layer 2/3 pyramidal cells of the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Action potential - Wikipedia [en.wikipedia.org]

- 4. Long-Term Potentiation in the Hippocampal CA1 Region of Mice Lacking cGMP-Dependent Kinases Is Normal and Susceptible to Inhibition of Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Co-Induction of LTP and LTD and Its Regulation by Protein Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

Preliminary Studies of UCL 2077 in Hippocampal Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on UCL 2077, a selective blocker of the slow afterhyperpolarization (sAHP) current, with a specific focus on its effects within hippocampal neurons. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and illustrates the underlying molecular pathways and experimental procedures.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various ion channels in hippocampal and other relevant neurons, providing a clear comparison of its potency and selectivity.

| Target | Preparation | IC50 | % Inhibition | Reference |

| sAHP | Cultured Hippocampal Neurons | 0.5 µM | Not specified | [1] |

| Hippocampal Slices | ~10 µM | ~45% at 10 µM | [1][2] | |

| hSK1 Channels | Heterologous Expression | Not specified | 27.2 ± 3.8% at 3 µM | [3] |

| rSK2 Channels | Heterologous Expression | Not specified | 16.2 ± 8.9% at 3 µM | [3] |

| Erg-mediated K+ Current (IK(erg)) | Pituitary GH3 Cells | 4.7 µM | Not specified | [4][5] |

| KCNQ1 Channels | Heterologous Expression | Potent inhibition (IC50 not specified) | Strong inhibition at 3 µM | [2][6] |

| KCNQ2 Channels | Heterologous Expression | 1.02 µM | Strong inhibition at 3 µM | [2] |

| KCNQ3 Channels | Heterologous Expression | 15.7 µM | Bimodal effect (enhancement at negative, inhibition at positive potentials) | [2] |

| KCNQ4 Channels | Heterologous Expression | Not specified | Weak block at 3 µM | [2][6] |

| KCNQ5 Channels | Heterologous Expression | Not specified | Potentiation at positive potentials | [2][6] |

| KCNQ2/3 Channels | Heterologous Expression | 7.3 ± 1.7 µM | Intermediate effect | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.

Hippocampal Slice Preparation

This protocol is adapted from the methods described by Shah et al. (2006) for preparing acute hippocampal slices from rats for electrophysiological recordings.

Materials:

-

5- to 6-week-old Sprague-Dawley rats

-

Vibratome

-

Holding chamber

-

Artificial cerebrospinal fluid (aCSF), composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 2 MgCl2, and 10 glucose.

-

Carbogen gas (95% O2 / 5% CO2)

Procedure:

-

Anesthetize the rat according to approved institutional protocols.

-

Rapidly remove the brain and place it in ice-cold, carbogen-gassed aCSF.

-

Cut 400-µm thick coronal or horizontal slices using a vibratome.

-

Transfer the slices to a holding chamber containing aCSF at room temperature.

-

Continuously bubble the aCSF in the holding chamber with carbogen gas.

-

Allow the slices to recover for at least 1 hour before commencing electrophysiological recordings.

Whole-Cell Patch-Clamp Recording in Hippocampal Slices

This protocol details the whole-cell current-clamp recording technique used to measure the effects of this compound on the slow afterhyperpolarization (sAHP) in CA1 pyramidal neurons.

Materials:

-

Prepared hippocampal slices

-

Recording chamber

-

Temperature controller

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass pipettes (10–12 MΩ)

-

Micromanipulator

-

Recording aCSF, composition: aCSF supplemented with (in µM) 50 DL-2-amino-5-phosphonopentanoic acid (APV), 10 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), 10 bicuculline, and 1 CGP 55845.

-

Intracellular pipette solution, composition (in mM): 120 KMeSO4, 20 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 4 Na2ATP, 0.3 Tris-GTP, and 14 Tris-phosphocreatine, pH adjusted to 7.3.

Procedure:

-

Transfer a hippocampal slice to the recording chamber, which is continuously perfused with recording aCSF at a rate of 1-2 ml/min.

-

Maintain the temperature of the recording chamber at 33–35°C.[3]

-

Visually identify CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 10–12 MΩ when filled with the intracellular solution.

-

Approach a target neuron with the patch pipette and establish a giga-ohm seal (>1 GΩ) on the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

In current-clamp mode, hold the neuron at a membrane potential of -60 mV.

-

Elicit a train of action potentials (e.g., 10 action potentials) to induce the sAHP.

-

Record the baseline sAHP amplitude and decay time constant.

-

Bath-apply this compound at the desired concentration and allow it to equilibrate for at least 20 minutes.

-

Record the sAHP in the presence of this compound and compare it to the baseline recording.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the experimental workflow for its investigation.

Caption: Signaling pathway of the slow afterhyperpolarization (sAHP) and the inhibitory action of this compound.

Caption: Experimental workflow for investigating this compound's effect on sAHP in hippocampal slices.

Mechanism of Action and Discussion

This compound is a potent and selective blocker of the slow afterhyperpolarization (sAHP) in hippocampal neurons.[1] The sAHP is a long-lasting hyperpolarization that follows a train of action potentials and is crucial in regulating neuronal excitability and firing patterns. The underlying current of the sAHP is mediated by a class of calcium-activated potassium channels.[7][8]

The signaling cascade leading to the activation of the sAHP begins with the influx of calcium through voltage-gated calcium channels during an action potential train.[7] This rise in intracellular calcium is sensed by the neuronal calcium sensor protein hippocalcin, which then activates the sAHP potassium channels.[7][9] this compound exerts its effect by directly blocking these sAHP channels, thereby reducing the potassium efflux and attenuating the afterhyperpolarization.[3]

It is important to note that while this compound is a selective blocker of the sAHP, it also exhibits off-target effects on other potassium channels, notably erg-mediated K+ currents and several subtypes of KCNQ channels.[2][4][5][6] Specifically, it is a potent inhibitor of KCNQ1 and KCNQ2 channels.[2][6] These off-target activities should be taken into consideration when interpreting experimental results and considering the therapeutic potential of this compound.

The ability of this compound to modulate neuronal excitability by blocking the sAHP suggests its potential as a tool to investigate the role of this current in physiological processes such as learning and memory, which are known to be dependent on hippocampal function. Further research is warranted to explore the impact of this compound on synaptic plasticity, such as long-term potentiation (LTP), and to fully elucidate its in vivo effects and therapeutic applications.

References

- 1. Enhancement of hippocampal pyramidal cell excitability by the novel selective slow-afterhyperpolarization channel blocker 3-(triphenylmethylaminomethyl)pyridine (UCL2077) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Specific Slow Afterhyperpolarization Inhibitor UCL2077 Is a Subtype-Selective Blocker of the Epilepsy Associated KCNQ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of Hippocampal Pyramidal Cell Excitability by the Novel Selective Slow-Afterhyperpolarization Channel Blocker 3-(Triphenylmethylaminomethyl)pyridine (UCL2077) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of Convergent Suppression by UCL-2077 (3-(Triphenylmethylaminomethyl)pyridine), Known to Inhibit Slow Afterhyperpolarization, of erg-Mediated Potassium Currents and Intermediate-Conductance Calcium-Activated Potassium Channels [mdpi.com]

- 6. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What Determines the Kinetics of the Slow Afterhyperpolarization (sAHP) in Neurons? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Channels underlying the slow afterhyperpolarization in hippocampal pyramidal neurons: neurotransmitters modulate the open probability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hippocalcin and KCNQ Channels Contribute to the Kinetics of the Slow Afterhyperpolarization - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of UCL 2077: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCL 2077, chemically identified as 3-(triphenylmethylaminomethyl)pyridine, is a potent pharmacological agent primarily recognized for its inhibitory effects on the slow afterhyperpolarization (sAHP) in neurons. This property has positioned it as a valuable tool for investigating neuronal excitability and the underlying ion channels that govern it. This technical guide provides a comprehensive overview of the basic pharmacological profile of this compound, with a focus on its mechanism of action, quantitative effects on various ion channels, and the experimental methodologies employed in its characterization. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are illustrated using diagrams generated with Graphviz.

Core Mechanism of Action: Inhibition of Slow Afterhyperpolarization

This compound is a selective blocker of the channels responsible for the slow afterhyperpolarization (sAHP) that follows a burst of action potentials in many types of neurons. The sAHP is a prolonged hyperpolarizing phase that significantly influences the firing frequency and pattern of neurons. By inhibiting the sAHP, this compound enhances neuronal excitability. While the exact molecular identity of the sAHP channel remains a subject of investigation, the effects of this compound have provided crucial insights into its properties. Notably, this compound has been shown to have minimal effects on Ca2+ channels, action potential waveform, and input resistance at concentrations where it effectively blocks the sAHP[1].

Quantitative Pharmacology

The pharmacological effects of this compound have been quantified across various ion channel subtypes, revealing a complex and subtype-selective profile. The following tables summarize the key quantitative data from published studies.

Table 1: Inhibitory Activity of this compound on erg-mediated K+ Current (IK(erg))

| Parameter | Value | Cell Type | Reference |

| IC50 | 4.7 µM | Pituitary GH3 cells | [2][3] |

| KD | 5.1 µM | Pituitary GH3 cells | [2][3] |

| Effect on V1/2 of activation | +17 mV shift (at 10 µM) | Pituitary GH3 cells | [2][3] |

Table 2: Subtype-Selective Effects of this compound on KCNQ Potassium Channels

| KCNQ Subtype | Effect | Concentration | Cell Type | Reference |

| KCNQ1 | Strong Inhibition | 3 µM | Heterologous expression | [4][5] |

| KCNQ2 | Strong Inhibition | 3 µM | Heterologous expression | [4][5] |

| KCNQ3 | Bimodal (enhancement at negative potentials, inhibition at positive potentials) | 3 µM | Heterologous expression | [4][5] |

| KCNQ4 | Weak Inhibition | 3 µM | Heterologous expression | [4][5] |

| KCNQ5 | Potentiation (at positive potentials) | 3 µM | Heterologous expression | [4][5] |

Table 3: Effects of this compound on Intermediate-Conductance Ca2+-activated K+ (IKCa) Channels

| Effect | Observation | Cell Type | Reference |

| Channel Activity | Diminished probability of opening | Pituitary GH3 cells | [2][3] |

Experimental Protocols

The pharmacological profile of this compound has been elucidated primarily through electrophysiological techniques, particularly patch-clamp recordings. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Recording of erg-mediated K+ Current (IK(erg))

This protocol is based on the methodology described by Hsu et al. (2020).

-

Cell Preparation: Pituitary GH3 cells are cultured and harvested for electrophysiological recordings.

-

Recording Solutions:

-

External Solution (High-K+, Ca2+-free): To isolate IK(erg) and minimize contamination from other currents, cells are bathed in a solution containing (in mM): 145 KCl, 0.1 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.4 with KOH.

-

Internal Solution (Pipette Solution): The patch pipette is filled with a solution containing (in mM): 130 K-aspartate, 20 KCl, 1 KH2PO4, 1 MgCl2, 0.1 EGTA, 3 MgATP, 0.1 Na2GTP, and 10 HEPES, with the pH adjusted to 7.2 with KOH.

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using an amplifier (e.g., Axopatch 200B).

-

Pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with the internal solution.

-

The holding potential is set to -10 mV.

-

To elicit IK(erg), hyperpolarizing voltage steps (1-second duration) are applied from the holding potential to various test potentials (e.g., from -100 mV to 0 mV in 10 mV increments).

-

-

Data Analysis:

-

Current amplitudes are measured at the beginning and end of the voltage steps.

-

The concentration-response curve for this compound inhibition is fitted with a Hill equation to determine the IC50 value.

-

The voltage-dependence of activation is determined by measuring the tail current amplitudes at a fixed potential following conditioning pre-pulses to a range of voltages. The resulting data are fitted with a Boltzmann function to determine the half-maximal activation voltage (V1/2).

-

Characterization of KCNQ Channel Subtype-Selectivity

This protocol is based on the methodology described by Soh and Tzingounis (2010).

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired KCNQ channel subunits (KCNQ1, KCNQ2, KCNQ3, KCNQ4, or KCNQ5).

-

Recording Solutions:

-

External Solution: The standard external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

-

Internal Solution: The pipette solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 MgATP, with the pH adjusted to 7.3 with KOH.

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

The holding potential is maintained at -80 mV.

-

To elicit KCNQ currents, depolarizing voltage steps are applied from the holding potential to various test potentials (e.g., from -80 mV to +40 mV in 10 mV increments).

-

-

Data Analysis:

-

The effect of this compound (typically at 3 µM) is quantified by comparing the current amplitude before and after drug application.

-

The voltage-dependence of activation is determined by fitting the normalized tail current amplitudes to a Boltzmann function.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key interactions of this compound and the experimental procedures used to characterize its effects.

Caption: Mechanism of action of this compound on various potassium channels.

Caption: General workflow for whole-cell patch-clamp experiments on this compound.

Conclusion

This compound is a multifaceted pharmacological tool with a primary role as a blocker of the slow afterhyperpolarization. Its complex, subtype-selective interactions with various potassium channels, particularly the KCNQ family, make it an invaluable probe for dissecting the molecular components of neuronal excitability. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations and to understand its potential therapeutic implications. Further research into the precise binding sites and the structural basis for its subtype-selectivity will undoubtedly continue to refine our understanding of this important pharmacological agent.

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. The Specific Slow Afterhyperpolarization Inhibitor UCL2077 Is a Subtype-Selective Blocker of the Epilepsy Associated KCNQ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. The specific slow afterhyperpolarization inhibitor UCL2077 is a subtype-selective blocker of the epilepsy associated KCNQ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

UCL 2077: A Comprehensive Technical Guide to its Role in Regulating Cellular Excitability

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCL 2077, also known as 3-(triphenylmethylaminomethyl)pyridine, has emerged as a significant pharmacological tool for investigating the mechanisms underlying cellular excitability. Initially identified as a potent blocker of the slow afterhyperpolarization (sAHP) in hippocampal neurons, subsequent research has revealed a more complex interaction with a variety of ion channels, positioning it as a molecule of interest for therapeutic development in conditions characterized by neuronal hyperexcitability.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on various ion channels, and its overall impact on the regulation of cellular excitability. The information is presented through detailed quantitative data, comprehensive experimental protocols, and illustrative signaling pathway diagrams to facilitate a thorough understanding for researchers and drug development professionals.

Mechanism of Action and Primary Target

This compound primarily enhances cellular excitability by inhibiting the slow afterhyperpolarization (sAHP) that follows a burst of action potentials in neurons.[1][2] The sAHP is a prolonged hyperpolarizing phase that limits the firing frequency of neurons and is a key regulator of neuronal excitability. The underlying current responsible for the sAHP, the sIAHP, is potently blocked by this compound.[1]

Signaling Pathway for sAHP Inhibition

The blockade of the sAHP by this compound leads to an increase in neuronal firing frequency, thereby enhancing cellular excitability. The precise molecular identity of the channel responsible for the sAHP is not fully elucidated, but it is known to be a calcium-activated potassium channel.

Caption: Mechanism of this compound in blocking the slow afterhyperpolarization (sAHP).

Quantitative Data: Inhibitory Profile of this compound

The following tables summarize the quantitative data regarding the inhibitory potency of this compound on various ion channels, as determined by electrophysiological studies.

Table 1: Inhibition of Slow Afterhyperpolarization (sAHP)

| Preparation | IC50 | Reference |

| Cultured Hippocampal Neurons | 0.5 µM | [1][2] |

| Hippocampal Slice Preparation | ~10 µM | [2] |

Table 2: Inhibition of Potassium Channels

| Channel Type | IC50 / Affinity | Cell Type | Reference |

| erg-mediated K⁺ current (IK(erg)) | 4.7 µM | Pituitary GH3 cells | [3][4] |

| KCNQ1 | Potent Inhibition | - | |

| KCNQ2 | Potent Inhibition | - | |

| Kv7.1 (KCNQ1) | Picomolar | - | [5] |

| IKs (Kv7.1 + KCNE1) | Picomolar | - | [5] |

| Intermediate-conductance Ca²⁺-activated K⁺ (IKCa) | Diminished open probability | - | [3][4][6] |

| Small-conductance Ca²⁺-activated K⁺ (SK) | Minimal effect at concentrations that block sAHP | Heterologous expression | [2] |

Effects on a Broader Range of Ion Channels

While initially characterized as a selective sAHP blocker, further studies have revealed that this compound interacts with a wider array of potassium channels, contributing to its overall effect on cellular excitability.

KCNQ (Kv7) Channels

This compound exhibits potent, subtype-selective modulation of KCNQ channels, which are voltage-gated potassium channels crucial for setting the resting membrane potential and preventing repetitive firing.[7] It is a potent inhibitor of KCNQ1 and KCNQ2 channels. In cardiomyocytes, this compound inhibits Kv7.1 (the alpha subunit of the IKs channel) with picomolar affinity, suggesting a potential role in modulating cardiac excitability.[5]

erg-mediated Potassium Channels (IK(erg))

This compound also blocks erg-mediated potassium currents (IK(erg)) with an IC50 of 4.7 µM in pituitary GH3 cells.[3][4] IK(erg) channels are involved in the repolarization of the cardiac action potential and in regulating the firing patterns of neurons.

Calcium-Activated Potassium Channels

Beyond the sAHP channel, this compound affects other calcium-activated potassium channels. It diminishes the open probability of intermediate-conductance Ca²⁺-activated K⁺ (IKCa) channels.[3][4][6] However, it has minimal effects on small-conductance Ca²⁺-activated K⁺ (SK) channels at concentrations that effectively block the sAHP, highlighting its selectivity.[2]

Caption: Multi-target action of this compound on various potassium channels leading to increased cellular excitability.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the effects of this compound.

Whole-Cell Patch-Clamp Recordings in Hippocampal Neurons

This technique is used to measure the sAHP and the underlying sIAHP in individual neurons.

-

Cell Preparation: Primary hippocampal neurons are cultured from embryonic rats or mice. Alternatively, acute brain slices are prepared from adult rodents.

-

Electrophysiological Recording:

-

Amplifier: Axopatch or equivalent patch-clamp amplifier.

-

Pipettes: Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

Internal Solution (in mM): Typically contains K-gluconate (120-140), KCl (10-20), HEPES (10), Mg-ATP (2-4), Na-GTP (0.3-0.4), and EGTA (0.1-0.5), with pH adjusted to 7.2-7.3.

-

External Solution (in mM): Artificial cerebrospinal fluid (aCSF) containing NaCl (120-125), KCl (2.5-3), NaHCO3 (25-26), NaH2PO4 (1.25), CaCl2 (2), MgCl2 (1-2), and glucose (10-25), bubbled with 95% O2 / 5% CO2.

-

Voltage-Clamp Protocol for sIAHP: Neurons are held at a membrane potential of -50 to -60 mV. A depolarizing step or a train of action potentials is used to elicit a rise in intracellular calcium and activate the sIAHP.

-

Current-Clamp Protocol for sAHP: Neurons are held at their resting membrane potential. A train of action potentials is evoked by current injection to induce the sAHP.

-

-

Data Analysis: The amplitude and decay kinetics of the sIAHP or sAHP are measured before and after the application of this compound to determine its inhibitory effect.

Heterologous Expression of Ion Channels

To study the effect of this compound on specific ion channel subtypes in isolation, they are expressed in cell lines that do not endogenously express them, such as HEK293 cells.

-

Cell Culture and Transfection: HEK293 cells are cultured in standard media and transfected with plasmids containing the cDNA for the ion channel of interest (e.g., KCNQ1, KCNQ2, SK1, SK2).

-

Electrophysiological Recording:

-